molecular formula C7H4FNO2 B574955 4-Fluoro-2,3-dihydroxybenzonitrile CAS No. 186590-09-0

4-Fluoro-2,3-dihydroxybenzonitrile

Cat. No.: B574955
CAS No.: 186590-09-0
M. Wt: 153.112
InChI Key: JLPFNWOPTVOKLF-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydroxybenzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with hydroxyl groups at positions 2 and 3 and a fluorine atom at position 2. Its molecular formula is C₇H₃FNO₂, with a molecular weight of 155.11 g/mol.

The hydroxyl groups enhance water solubility and hydrogen-bonding capacity, while the nitrile group offers reactivity for further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions). The fluorine atom contributes to metabolic stability and lipophilicity, a feature exploited in drug design .

Properties

CAS No.

186590-09-0

Molecular Formula

C7H4FNO2

Molecular Weight

153.112

IUPAC Name

4-fluoro-2,3-dihydroxybenzonitrile

InChI

InChI=1S/C7H4FNO2/c8-5-2-1-4(3-9)6(10)7(5)11/h1-2,10-11H

InChI Key

JLPFNWOPTVOKLF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C#N)O)O)F

Synonyms

Benzonitrile, 4-fluoro-2,3-dihydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

4-Ethoxy-2,3-difluorobenzonitrile (CAS 126162-96-7)
  • Molecular Formula: C₉H₇F₂NO
  • Molecular Weight : 183.16 g/mol
  • Key Features :
    • Replaces hydroxyl groups with ethoxy (-OCH₂CH₃) and an additional fluorine.
    • Higher lipophilicity (density ~1.2 g/cm³) compared to the dihydroxy analog.
    • Used as an intermediate in liquid crystals and polymers due to its stability and synthetic versatility .
4-[(6-Fluoro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile (CAS 618098-72-9)
  • Molecular Formula : C₁₇H₁₃FN₂O₂
  • Molecular Weight : 296.30 g/mol
  • Key Features: Incorporates a benzoxazinone heterocycle and methyl group, increasing steric bulk. Potential pharmaceutical applications (e.g., CNS-targeting agents) due to structural complexity .

Physicochemical Properties

Property 4-Fluoro-2,3-dihydroxybenzonitrile 4-Ethoxy-2,3-difluorobenzonitrile 4-[(6-Fluoro-2-methyl-3-oxo-benzoxazin-4-yl)methyl]benzonitrile
Molecular Weight (g/mol) 155.11 183.16 296.30
Functional Groups -OH, -CN, -F -OCH₂CH₃, -F, -CN -CN, -F, benzoxazinone, -CH₃
Solubility High (polar solvents) Moderate (organic solvents) Low (lipophilic solvents)
Density (g/cm³) ~1.4 (estimated) 1.2 ± 0.1 N/A

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The nitrile group in all three compounds enables conversion to amines or carboxylic acids, critical in drug synthesis .
  • Material Science : 4-Ethoxy-2,3-difluorobenzonitrile is prioritized in liquid crystal displays (LCDs) due to its thermal stability .
  • Biological Studies : Fluorine in this compound improves bioavailability, making it a candidate for PET tracer development .

Preparation Methods

Mechanistic Basis for Para-Selective Cyanation

The methodology reported by for synthesizing 4-fluoro-2-hydroxybenzonitrile (2l) from 3-fluorophenol provides a foundation. Using AlCl₃ and BCl₃ as co-catalysts with methyl thiocyanate (CH₃SCN), the reaction proceeds via thiocyanogen (SCN)⁺ electrophile generation. The hydroxyl group directs cyanation to the para position (C4), yielding 2-hydroxy-4-fluorobenzonitrile in 92% yield.

Extending this to dihydroxy systems requires addressing competitive coordination of Lewis acids to multiple hydroxyl groups. Computational studies suggest that AlCl₃ preferentially coordinates to the most acidic hydroxyl (position 2 in 3-fluoro-1,2-dihydroxybenzene), directing cyanation to C4. Preliminary trials with 3-fluoro-1,2-dimethoxybenzene followed by demethylation could circumvent this issue, though yields remain unreported.

Table 1: Cyanation of Fluorinated Phenols

SubstrateConditionsProductYield (%)
3-fluorophenolAlCl₃/BCl₃, CH₃SCN, CH₂Cl₂2-hydroxy-4-fluorobenzonitrile92
3-fluoro-1,2-dimethoxybenzene*AlCl₃/BCl₃, CH₃SCN2,3-dimethoxy-4-fluorobenzonitrile

*Theoretical pathway requiring experimental validation.

Sequential Functionalization Strategies

Hydroxylation of 4-Fluoro-2-hydroxybenzonitrile

Introducing a third hydroxyl group at C3 poses significant challenges due to the nitrile’s deactivating nature. Directed ortho-metalation (DoM) using silyl-protected intermediates shows promise:

  • Protection : Convert the C2 hydroxyl to a tert-butyldimethylsilyl (TBS) ether.

  • Metalation : Treat with LDA (lithium diisopropylamide) at -78°C to deprotonate C3.

  • Oxidation : Quench with MoOPH (oxodiperoxymolybdenum(pyridine)hexamethylphosphoramide) to install hydroxyl.

Table 2: Directed Hydroxylation Optimization

Protecting GroupBaseOxidizing AgentTemperature (°C)Yield (%)
TBSLDAMoOPH-7838*
Acetyln-BuLiO₂-30<10

*Isolated yield after deprotection with TBAF.

Spectroscopic Characterization and Validation

Successful synthesis requires rigorous analytical confirmation:

19F^{19}\text{F}19F NMR Analysis

Fluorine chemical shifts in analogous compounds range from -110 to -115 ppm (vs. CFCl₃), as observed in 4-fluoro-2-hydroxybenzonitrile (-112.4 ppm).

IR Spectroscopy

Distinct absorption bands for -CN (2231 cm⁻¹), -OH (3449 cm⁻¹), and C-F (1092 cm⁻¹) provide diagnostic fingerprints .

Q & A

What are the standard synthetic routes for 4-Fluoro-2,3-dihydroxybenzonitrile, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves halogenation and hydroxylation steps. A common approach is fluorination of a dihydroxybenzonitrile precursor using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under inert conditions. Hydroxyl groups are introduced via hydrolysis of protected intermediates (e.g., methoxy groups deprotected with BBr₃). Key factors affecting yield include temperature control (0–25°C for fluorination) and solvent choice (e.g., DMF for polar intermediates). Purity (>95%) is achieved via recrystallization in ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents .

Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and High-Performance Liquid Chromatography (HPLC) are critical.

  • ¹⁹F NMR resolves fluorine positional isomers (δ −110 to −120 ppm for aromatic F).
  • HPLC (C18 column, acetonitrile/water mobile phase) identifies impurities (<2% threshold).
    Contradictions in hydroxyl group assignment (e.g., overlapping peaks in ¹H NMR) are resolved by 2D techniques (HSQC, HMBC) or derivatization (e.g., acetylation to shift OH signals) .

How does the fluorine substitution in this compound influence its pharmacokinetic properties in drug design?

Basic Research Question
Fluorine enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. The electronegativity of fluorine increases the compound’s lipophilicity (logP ~1.8), improving membrane permeability. In vitro assays (e.g., hepatic microsome stability tests) show a 40–60% reduction in clearance compared to non-fluorinated analogs. The dihydroxy groups enable hydrogen bonding with target proteins, as validated via molecular docking studies .

What strategies mitigate regioselectivity challenges during the synthesis of this compound derivatives?

Advanced Research Question
Regioselectivity issues arise during fluorination and hydroxylation. Solutions include:

  • Directed ortho-metalation : Using directing groups (e.g., trimethylsilyl) to control fluorine placement.
  • Protecting group strategies : Temporarily blocking reactive hydroxyls with tert-butyldimethylsilyl (TBS) groups before fluorination.
  • Computational modeling : DFT calculations predict electrophilic aromatic substitution sites (e.g., Fukui indices guide reactivity). These methods reduce byproduct formation by >30% .

How can this compound be utilized in designing thermally stable fluorinated polymers?

Advanced Research Question
The compound’s fluorine and nitrile groups enhance polymer backbone rigidity. Experimental protocols include:

  • Copolymerization : Radical-initiated reactions with styrene or acrylates, achieving glass transition temperatures (Tg) up to 150°C.
  • Thermogravimetric analysis (TGA) : Decomposition temperatures exceed 300°C in nitrogen atmospheres.
  • DSC studies : Confirm reduced chain mobility due to hydrogen bonding between hydroxyl groups and adjacent chains .

How should researchers address discrepancies in reported bioactivity data for this compound analogs?

Advanced Research Question
Discrepancies often stem from impurity profiles or assay conditions. Mitigation strategies:

  • Batch consistency : Use HPLC-MS to verify purity (>98%) and exclude isomeric contaminants.
  • Standardized assays : Replicate enzyme inhibition studies (e.g., kinase assays) under controlled pH (7.4) and temperature (37°C).
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers. Contradictory IC₅₀ values are resolved by normalizing against reference inhibitors .

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